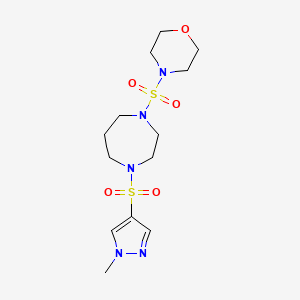

4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine

描述

This compound is a sulfonamide-based heterocyclic molecule featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) core linked to a morpholine moiety via sulfonyl groups. A 1-methyl-1H-pyrazol-4-yl substituent further modifies the diazepane ring. Its molecular formula is C₁₃H₂₂N₄O₄S₂ (calculated based on structural analogs in and ), with a molecular weight of approximately 378.47 g/mol. Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SC-XRD) refined using programs like SHELXL .

属性

IUPAC Name |

4-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O5S2/c1-15-12-13(11-14-15)24(19,20)16-3-2-4-17(6-5-16)25(21,22)18-7-9-23-10-8-18/h11-12H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURMLEPAGYRQHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Formation of the Diazepane Ring: This involves the cyclization of a suitable diamine with a dihalide or diester.

Formation of the Morpholine Ring: This can be synthesized by the reaction of diethanolamine with a suitable halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

科学研究应用

Chemistry

In chemistry, 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study the function of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a useful tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.

作用机制

The mechanism of action of 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Structural Analogues

生物活性

The compound 4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into several functional groups that contribute to its biological activity. The key components include:

- Morpholine : A cyclic amine that is often associated with various pharmacological activities.

- Diazepane : A seven-membered ring containing nitrogen, known for its anxiolytic and sedative properties.

- Pyrazole : A five-membered ring that has shown promise in various therapeutic areas, including anti-inflammatory and anticancer activities.

Biological Activity Overview

Research indicates that compounds featuring the pyrazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrazole analogs inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Potential : The sulfonamide functionality in compounds similar to the target molecule has been linked to anticancer effects. Research has indicated that sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth .

- Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives, including those structurally related to the target compound, for their cytotoxic effects on cancer cell lines. The results indicated that specific derivatives exhibited significant inhibition of cell proliferation, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of sulfonamide-containing compounds was screened against various bacterial strains. The findings revealed that several compounds demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that modifications on the pyrazole ring could enhance antimicrobial potency .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of AChE and urease |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Structure | Biological Activity | IC50 (µM) |

|---|---|---|

| Pyrazole derivative 1 | Anticancer | 5.2 |

| Pyrazole derivative 2 | Antimicrobial | 3.8 |

| Pyrazole derivative 3 | AChE Inhibition | 10.5 |

常见问题

Q. Why do different studies report varying biological activities for structurally similar analogs?

- Analysis: Variations in assay protocols (e.g., cell line specificity, incubation time) and compound stereochemistry (e.g., axial vs. equatorial sulfonyl group orientation) can lead to divergent results. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and crystallographic data .

Q. How to address discrepancies in computational vs. experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。